Cas no 81650-10-4 ((R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid)

(R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a tertiary hydroxy group at the β-position. This compound is valuable in peptide synthesis and asymmetric organic synthesis due to its stereochemical purity and functional group versatility. The Cbz group ensures selective deprotection under mild conditions, while the hydroxyl and carboxyl moieties provide reactive handles for further derivatization. Its rigid, branched structure enhances conformational control in peptide design. The compound is commonly used in pharmaceutical research, particularly for constructing complex bioactive molecules with high enantiomeric fidelity. Proper handling under inert conditions is recommended to preserve stability.
(R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid structure
81650-10-4 structure
Product name:(R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid
CAS No:81650-10-4
MF:C13H17NO5
MW:267.277784109116
CID:4717224

(R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid
    • (R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid
    • (R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid
    • Inchi: 1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1
    • InChI Key: MFRLLTJYHNOXRS-JTQLQIEISA-N
    • SMILES: OC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 267.11067264 g/mol
  • Monoisotopic Mass: 267.11067264 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 267.28
  • XLogP3: 1
  • Topological Polar Surface Area: 95.9

(R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6987342-0.1g
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
81650-10-4
0.1g
$1384.0 2023-05-25
Enamine
EN300-6987342-1.0g
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
81650-10-4
1g
$1572.0 2023-05-25
Enamine
EN300-6987342-2.5g
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
81650-10-4
2.5g
$3080.0 2023-05-25
Enamine
EN300-6987342-0.05g
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
81650-10-4
0.05g
$1320.0 2023-05-25
Enamine
EN300-6987342-0.25g
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
81650-10-4
0.25g
$1447.0 2023-05-25
Enamine
EN300-6987342-0.5g
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
81650-10-4
0.5g
$1509.0 2023-05-25
Enamine
EN300-6987342-5.0g
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
81650-10-4
5g
$4557.0 2023-05-25
Enamine
EN300-6987342-10.0g
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
81650-10-4
10g
$6758.0 2023-05-25

(R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid Related Literature

Additional information on (R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid

Comprehensive Overview of (R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid (CAS No. 81650-10-4)

(R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid (CAS No. 81650-10-4) is a chiral organic compound widely utilized in pharmaceutical research and peptide synthesis. This compound belongs to the class of N-protected amino acids, which are critical intermediates in the development of bioactive molecules. Its unique stereochemistry and functional groups make it valuable for designing enantioselective catalysts and drug candidates. Researchers often focus on its optical purity and stereoselective synthesis, as these properties are pivotal for applications in asymmetric synthesis and medicinal chemistry.

The growing demand for chiral building blocks in drug discovery has increased interest in compounds like (R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid. With the rise of personalized medicine and targeted therapies, enantiomerically pure compounds are gaining traction. Searches for "chiral amino acid derivatives" and "N-Cbz protected amino acids" have surged, reflecting their relevance in modern organic chemistry. This compound’s hydroxyl and carboxyl groups also make it a versatile precursor for peptide coupling and bioconjugation strategies.

From a synthetic perspective, 81650-10-4 is often employed in the preparation of peptidomimetics and enzyme inhibitors. Its benzyloxycarbonyl (Cbz) protecting group is particularly advantageous due to its stability under acidic conditions and ease of removal via hydrogenolysis. Recent studies highlight its role in developing anticancer agents and antiviral drugs, aligning with trending searches like "amino acid-based therapeutics" and "Cbz-protected intermediates."

In the context of green chemistry, researchers are exploring sustainable methods to synthesize (R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid. Topics such as "solvent-free synthesis" and "catalytic asymmetric reactions" are frequently discussed in academic forums. The compound’s potential in biodegradable polymers and bio-based materials further broadens its industrial applicability.

Quality control and analytical characterization of CAS No. 81650-10-4 are essential for ensuring reproducibility in research. Techniques like HPLC, NMR, and mass spectrometry are commonly used to verify its purity and stereochemical integrity. As the pharmaceutical industry emphasizes QC/QA compliance, queries about "chiral purity analysis" and "amino acid derivative specifications" have become more prevalent.

In summary, (R)-2-(Benzyloxycarbonylamino)-3-hydroxy-3-methylbutanoic acid (CAS No. 81650-10-4) is a multifaceted compound with significant applications in drug development and material science. Its alignment with current trends like enantioselective catalysis and sustainable synthesis ensures its continued relevance in scientific research. For researchers seeking reliable chiral intermediates, this compound remains a cornerstone in modern synthetic chemistry.

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